molecular formula C5H2BrClNNaO2S B13173386 Sodium 5-bromo-2-chloropyridine-3-sulfinate

Sodium 5-bromo-2-chloropyridine-3-sulfinate

Cat. No.: B13173386
M. Wt: 278.49 g/mol
InChI Key: YMNRJQUDOYZAHD-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-chloropyridine-3-sulfinate is a pyridine derivative featuring a sulfinate group (-SO₂⁻) at the 3-position, bromine at the 5-position, and chlorine at the 2-position of the heterocyclic ring. The sodium counterion enhances its solubility in polar solvents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. Its structure combines halogenated substituents (Br, Cl) with a sulfinate moiety, which may act as a leaving group or nucleophile depending on reaction conditions.

Properties

Molecular Formula

C5H2BrClNNaO2S

Molecular Weight

278.49 g/mol

IUPAC Name

sodium;5-bromo-2-chloropyridine-3-sulfinate

InChI

InChI=1S/C5H3BrClNO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

YMNRJQUDOYZAHD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1S(=O)[O-])Cl)Br.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-2-chloropyridine-3-sulfinate typically involves the sulfonation of 5-bromo-2-chloropyridine. This process can be achieved through various methods, including the use of sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfonates and sulfides, respectively .

Scientific Research Applications

Sodium 5-bromo-2-chloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

  • 5-Bromo-3-Iodopyridin-2-yl Trifluoromethanesulfonate ():
    This compound shares a brominated pyridine core but differs in substituents: it features an iodo group at position 3 and a trifluoromethanesulfonate (triflate) group at position 2. The triflate group is a superior leaving group compared to sulfinate, enabling faster substitution reactions. The presence of iodine (vs. chlorine in the target compound) may alter electronic effects and steric hindrance, influencing reactivity in cross-coupling reactions .

  • Sodium sulfinates generally exhibit higher solubility in water compared to carboxylates like 4-methoxybenzoate due to the stronger ionic character of the sulfinate group. Thermal stability data for sodium 4-methoxybenzoate (e.g., decomposition temperatures) could serve as a proxy for estimating the thermal behavior of sodium sulfinate salts, though direct comparisons are speculative .

Functional Group Analysis

  • Sulfinate vs. Triflate : Sulfinate groups (-SO₂⁻) are less electronegative than triflate (-OSO₂CF₃), resulting in reduced leaving-group ability. However, sulfinates are more nucleophilic, making them useful in forming sulfone linkages or participating in Michael additions.
  • Halogen Substituents : The 5-bromo and 2-chloro groups in the target compound may direct electrophilic substitution to the 4-position of the pyridine ring, whereas iodine in the analogue () could enhance oxidative stability.

Comparative Data Table

Property Sodium 5-Bromo-2-Chloropyridine-3-Sulfinate 5-Bromo-3-Iodopyridin-2-yl Trifluoromethanesulfonate Sodium 4-Methoxybenzoate
Solubility High (polar solvents) Moderate (organic solvents) Moderate (water, ethanol)
Leaving Group Ability Moderate (-SO₂⁻) High (-OSO₂CF₃) Low (-COO⁻)
Thermal Stability Not reported Not reported Decomposes at ~250°C
Key Reactivity Nucleophilic substitutions Suzuki-Miyaura couplings Acid-base reactions

Research Findings and Limitations

  • Evidence Gaps: The provided materials lack direct data on the target compound’s spectroscopic or thermal properties. Similarly, catalogs pyridine derivatives but omits sulfinate-containing examples .

Biological Activity

Sodium 5-bromo-2-chloropyridine-3-sulfinate (also known as sodium 5-bromo-2-chloropyridine-3-sulfonate) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is a sulfonic acid derivative of pyridine, characterized by the presence of bromine and chlorine substituents. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound can be attributed to its ability to modulate specific molecular pathways. Research indicates that compounds containing the pyridine nucleus often exhibit significant interactions with enzymes and receptors, influencing processes such as cell signaling and metabolic pathways. For instance, studies have shown that similar pyridine derivatives can inhibit key kinases involved in cancer progression, such as phosphoinositide 3-kinase (PI3K) .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Pyridine derivatives are known for their broad-spectrum activity against various pathogens. A study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar antimicrobial properties .

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaLimited activity

Antitumor Activity

Recent studies have indicated that this compound may exhibit antitumor properties. For example, derivatives of this compound have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific tumors . The mechanism involves the disruption of cancer cell proliferation through apoptosis induction.

Case Studies

  • Antiviral Activity : A study investigated the antiviral potential of this compound against various viral strains. The results demonstrated promising efficacy, particularly against RNA viruses, suggesting that further exploration could lead to new antiviral therapies .
  • Genotoxicity Assessment : The genotoxic effects of this compound were evaluated using Drosophila models. The compound displayed low mutagenic potential at therapeutic concentrations, which is crucial for its safety profile in medicinal applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research has shown that modifications to the pyridine ring can significantly alter its bioactivity. For instance, the introduction of different substituents can enhance or diminish its interaction with target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 5-bromo-2-chloropyridine-3-sulfinate, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of 5-bromo-2-chloropyridine followed by neutralization with sodium hydroxide. Critical parameters include temperature control (e.g., 0–5°C during sulfonation to avoid side reactions) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid). Evidence from analogous bromo-chloropyridine derivatives suggests that excess reagent ratios (1.2–1.5 equivalents) improve sulfonate group incorporation . Purity can be monitored using HPLC with UV detection at 254 nm.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the pyridine ring substitution pattern (e.g., downfield shifts for Br and Cl substituents at C5 and C2, respectively).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-Na]^-) and fragmentation patterns.
  • FT-IR : Sulfinate group vibrations (S-O stretching at ~1050–1150 cm1^{-1}) confirm functionalization.
    Cross-referencing with similar sulfinate salts ensures accurate interpretation .

Q. How does the sulfinate group influence solubility and stability under varying pH conditions?

  • Methodological Answer : The sodium sulfinate moiety enhances water solubility compared to neutral pyridine derivatives. Stability studies (via UV-Vis or 1^1H NMR) in buffered solutions (pH 2–12) show decomposition at extremes (pH < 3 or >10), likely due to sulfinate hydrolysis. Adjusting reaction media to pH 7–8 is recommended for long-term storage .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties. Key steps:

Optimize geometry using a basis set like 6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C3-sulfinate as a nucleophile in SNAr reactions).

Compare activation energies for competing pathways (e.g., Suzuki vs. Ullmann couplings).
Studies on analogous systems highlight the importance of exact exchange terms in DFT for accurate thermochemical predictions .

Q. How can kinetic studies resolve contradictions in proposed reaction mechanisms involving this compound?

  • Methodological Answer :

  • Variable Time Normalization Analysis (VTNA) : Monitor intermediate formation via in-situ IR or LC-MS to distinguish between concerted vs. stepwise mechanisms.
  • Isotopic Labeling : Use 34^{34}S-labeled sulfinate to track sulfur participation in transition states.
    Contradictions in literature (e.g., sulfinate acting as a leaving group vs. nucleophile) may arise from solvent effects (polar aprotic vs. protic), which can be systematically tested .

Q. What are the challenges in synthesizing derivatives via regioselective functionalization?

  • Methodological Answer : Competing reactivity at C3 (sulfinate), C5 (Br), and C2 (Cl) requires careful ligand design (e.g., Pd/XPhos catalysts for selective C-Br activation). Steric maps (from crystallographic data) and Hammett plots (σ+^+ values for substituents) guide predicting regioselectivity. Contradictory reports on selectivity may stem from solvent polarity or temperature gradients .

Data Contradictions and Analytical Considerations

  • Synthetic Yield Discrepancies : Some protocols report >80% yields (using anhydrous conditions), while others achieve ≤50% (aqueous media). This suggests moisture sensitivity during sulfonation, necessitating rigorous drying of reagents .
  • Computational vs. Experimental Reactivity : DFT-predicted activation energies may deviate from experimental values due to solvation effects not fully captured in gas-phase models. Incorporating implicit solvent models (e.g., SMD) improves accuracy .

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